2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-5-14-17(22)20(18(23)15(6-2)26-14)10-16(21)19-12-8-7-11(24-3)9-13(12)25-4/h7-9,14-15H,5-6,10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVLWHCQYVJMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of diethylamine with a suitable diketone, such as 2,5-hexanedione, under acidic conditions to form the 2,6-diethyl-3,5-dioxothiomorpholine intermediate.
Acetamide Formation: The intermediate is then reacted with 2,4-dimethoxyphenylacetic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups in the thiomorpholine ring, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions for electrophilic aromatic substitution typically involve reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives on the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may make it a useful ligand in catalytic processes.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: Potential use in studying receptor-ligand interactions in biological systems.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent, pending further research.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide exerts its effects would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Interaction: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Core Heterocycle Modifications
The thiomorpholin-3,5-dione core differentiates this compound from analogs with morpholine, triazole, or benzothiazole backbones:
Key Findings :
- The thiomorpholin-dione core introduces sulfur and ketone groups, which may enhance stability and hydrogen-bonding interactions compared to oxygen-containing morpholine derivatives .
- Ethyl groups at the 2- and 6-positions likely improve membrane permeability relative to smaller substituents (e.g., methyl in compounds) .
Aryl Substituent Variations
The 2,4-dimethoxyphenyl group distinguishes this compound from analogs with chlorophenyl, pyridyl, or triazole-linked aryl systems:
Key Findings :
- Methoxy substituents could weaken binding to auxin receptors (vs. chlorinated phenoxy groups in WH7 or 2,4-D derivatives) but enhance selectivity for other targets .
Biological Activity
The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic molecule notable for its complex structure, which includes a thiomorpholine ring and an acetamide group. This compound's molecular formula is , with a molecular weight of approximately 348.46 g/mol. The presence of ethyl and methoxy substituents suggests potential biological activities that merit investigation.
Chemical Structure and Properties
The structural characteristics of this compound are significant in understanding its biological activity. The thiomorpholine moiety is often associated with various pharmacological effects, while the methoxy groups may enhance solubility and bioactivity.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.46 g/mol |
| Key Structural Elements | Thiomorpholine ring, acetamide group |
| Substituents | Two ethyl groups, two methoxy groups |
Biological Activities
Preliminary studies suggest that compounds similar to This compound exhibit a range of biological activities:
- Antimicrobial Activity : The thiomorpholine structure is linked to antimicrobial properties in related compounds.
- Anticancer Properties : Some derivatives have shown promise as anticancer agents in vitro.
- Enzyme Inhibition : Compounds with similar acetamide structures have demonstrated moderate enzyme inhibition.
Understanding how this compound interacts with biological targets is crucial for evaluating its therapeutic potential. Interaction studies typically involve:
- Molecular Docking Studies : These computational methods predict how the compound binds to specific biological targets.
- In Vitro Assays : Laboratory tests assess the compound's effectiveness against various pathogens or cancer cell lines.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals insights into the potential efficacy and safety profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-methoxyphenyl)acetamide | Similar acetamide structure | Moderate enzyme inhibition |
| 2-(3-methoxyphenyl)-N-acetylthiomorpholine | Contains a thiomorpholine ring | Antimicrobial activity |
| 2-(4-chlorophenyl)-N-acetylthiomorpholine | Chlorine substitution instead of ethyl | Anticancer properties |
The unique combination of substituents in This compound may enhance its solubility and bioactivity compared to other similar compounds.
Case Studies and Research Findings
Research has indicated that compounds within the same family exhibit varied pharmacological profiles based on their structural modifications. For instance:
- A study highlighted that derivatives of thiomorpholine displayed significant cytotoxicity against several cancer cell lines, suggesting a potential pathway for developing anticancer drugs.
- Another investigation focused on the antimicrobial properties of related acetamides, establishing a correlation between structural features and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
